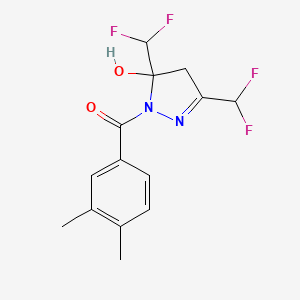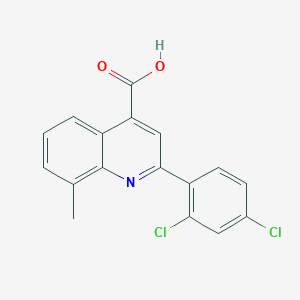
2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid
Descripción general
Descripción
2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid is a chemical compound that belongs to the quinoline family. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. PARP inhibitors have gained significant attention in recent years due to their potential therapeutic applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid involves the inhibition of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid enzymes, which play a critical role in DNA repair. 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors work by trapping 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid enzymes on DNA, preventing them from releasing and repairing DNA damage. This results in the accumulation of DNA damage, leading to cell death in cancer cells with defective DNA repair pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid are primarily related to its inhibition of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid enzymes. 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors have been shown to induce synthetic lethality in cancer cells with defective DNA repair pathways, resulting in cell death. In addition, 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors have been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing DNA repair in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid in lab experiments include its high potency and selectivity for 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid enzymes, making it an effective tool for studying 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid biology and the DNA damage response. However, the limitations of using 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors in lab experiments include the potential for off-target effects and toxicity, as well as the need for careful selection of appropriate controls and experimental conditions.
Direcciones Futuras
For research on 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid include the development of more potent and selective 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors, the identification of biomarkers for patient selection and response prediction, and the exploration of combination therapies with other DNA-damaging agents. In addition, further studies are needed to understand the mechanisms of resistance to 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors and to develop strategies to overcome resistance. Finally, the potential use of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors in other diseases, such as neurodegenerative diseases and inflammatory disorders, is an area of active research.
Aplicaciones Científicas De Investigación
The most significant scientific research application of 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid is its potential therapeutic use in cancer treatment. 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers. In addition, 2-(2-bromophenyl)-8-methyl-4-quinolinecarboxylic acid inhibitors have been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing DNA repair in cancer cells.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-5-4-7-11-13(17(20)21)9-15(19-16(10)11)12-6-2-3-8-14(12)18/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQJENHFYDFKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-8-methylquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266303.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B4266309.png)
![4-ethyl-5-methyl-N-[3-(methylthio)phenyl]-3-thiophenecarboxamide](/img/structure/B4266315.png)
![butyl 5-(aminocarbonyl)-4-methyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4266322.png)



![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266346.png)
![5-(difluoromethyl)-1-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266350.png)
![3-methyl-1-[(2-methyl-4-quinolinyl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266365.png)
![2-[1-(4-methoxy-3-methylbenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4266371.png)

![4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4266400.png)
![6-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4266404.png)